

2-Methyloxazole-4-carbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyloxazole-4-carbaldehyde

Cat. No.: B023661

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2-Methyloxazole-4-carbaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methyloxazole-4-carbaldehyde**, a key heterocyclic building block in organic synthesis. This document outlines its fundamental chemical and physical properties, its application in multicomponent reactions, and a generalized experimental protocol for its use.

Core Molecular and Physical Properties

2-Methyloxazole-4-carbaldehyde, also known as 2-Methyl-4-oxazolecarboxaldehyde, is a solid, pale yellow compound.^[1] Its chemical structure, featuring an oxazole ring with methyl and formyl substituents, makes it a versatile intermediate in the synthesis of more complex molecules.

Property	Value
Molecular Formula	C5H5NO2 ^{[1][2][3][4]}
Molecular Weight	111.10 g/mol ^{[2][4]}
CAS Number	113732-84-6 ^{[2][3]}
Melting Point	65-69 °C ^{[1][3]}
Boiling Point	183 °C ^{[1][3]}
Density	1.189 g/cm ³
Flash Point	64 °C ^[1]

Application in Organic Synthesis: The Ugi Four-Component Reaction

2-Methyloxazole-4-carbaldehyde is a valuable reagent in organic synthesis, notably as a carbonyl component in the Ugi four-component reaction (Ugi-4CR). The Ugi reaction is a powerful tool in medicinal chemistry for the rapid synthesis of diverse libraries of peptide-like molecules from simple starting materials. This one-pot reaction involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide.

Generalized Experimental Protocol: Ugi Four-Component Reaction

The following is a generalized protocol for a Ugi four-component reaction utilizing an aldehyde such as **2-Methyloxazole-4-carbaldehyde**. The specific reactants and conditions will vary depending on the desired product.

Materials:

- Aldehyde (e.g., **2-Methyloxazole-4-carbaldehyde**)
- Primary or secondary amine
- Carboxylic acid

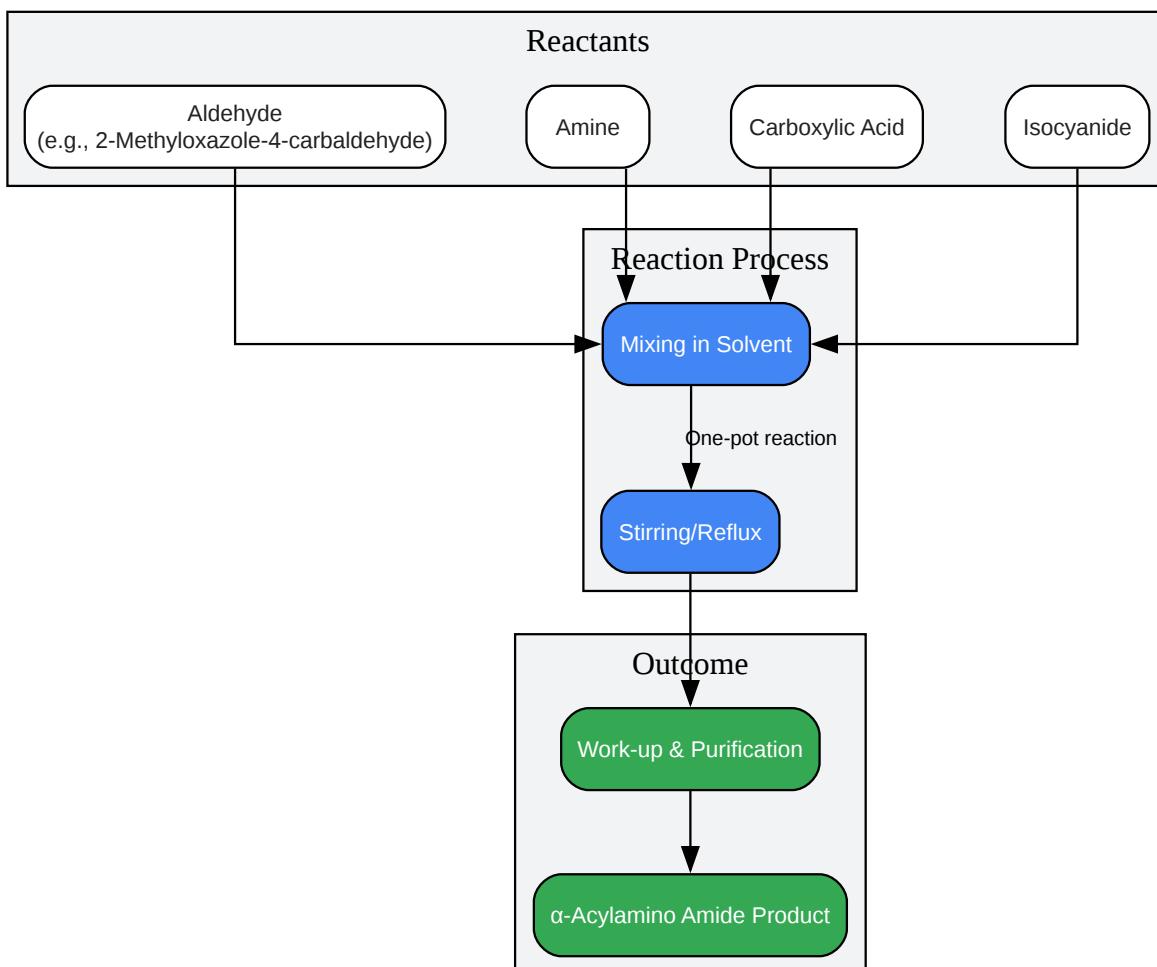
- Isocyanide
- Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

Procedure:

- Reactant Mixture: In a round-bottom flask, dissolve the aldehyde (1 equivalent), amine (1-1.2 equivalents), and carboxylic acid (1 equivalent) in a suitable anhydrous solvent.
- Reaction Initiation: Stir the mixture at room temperature.
- Isocyanide Addition: Add the isocyanide (1 equivalent) to the reaction mixture. The reaction is often exothermic.
- Reaction Monitoring: Stir the reaction mixture at room temperature or under reflux. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).
- Work-up and Isolation: Once the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude product is then purified using standard techniques such as column chromatography on silica gel or recrystallization.

Experimental Workflow: Ugi Four-Component Reaction

The diagram below illustrates the general workflow of the Ugi four-component reaction, a key application of **2-Methyloxazole-4-carbaldehyde** in synthetic chemistry.



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Caption: Workflow of the Ugi Four-Component Reaction.

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- To cite this document: BenchChem. [2-Methyloxazole-4-carbaldehyde molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023661#2-methyloxazole-4-carbaldehyde-molecular-weight-and-formula]

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